

Application Note: Solid-Phase Extraction of Norcholic Acid from Human Urine

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Compound of Interest

Compound Name: Norucholic Acid

Cat. No.: B1679974

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Introduction

Norcholic acid is a primary bile acid and a catabolite of cholesterol. Its quantification in urine is of significant interest in clinical and research settings for the study of various metabolic and liver-related disorders.[1][2] The complex matrix of urine necessitates a robust sample preparation method to ensure accurate and reproducible analysis, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][4] Solid-phase extraction (SPE) is a widely adopted technique for the selective extraction and concentration of bile acids from biological fluids, offering high recovery and removal of interfering substances.[5][6] This application note provides a detailed protocol for the solid-phase extraction of norcholic acid from human urine, along with performance data and a workflow diagram.

Principle of the Method

This method utilizes a reversed-phase SPE cartridge to retain norcholic acid and other bile acids from a pre-treated urine sample. The principle is based on the differential affinity of the analytes for the solid phase and the sample matrix. After loading the sample, interfering substances are washed away, and the purified norcholic acid is then eluted with an organic solvent. The subsequent analysis is performed by LC-MS/MS for sensitive and selective quantification.[4][5]

Experimental Protocols

Materials and Reagents

- Norcholic Acid standard (analytical grade)
- Internal Standard (e.g., isotope-labeled norcholic acid or another suitable bile acid)
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Ammonium hydroxide
- Formic acid
- Triethylamine sulfate (0.5 M)
- Deionized water
- Solid-Phase Extraction Cartridges: Octadecylsilane (ODS) bonded silica or a polymer-based sorbent like Evolute Express ABN.[\[2\]](#)[\[7\]](#)
- Human urine samples (store at -80°C until analysis)[\[3\]](#)

Sample Pre-treatment

- Thaw frozen urine samples at room temperature.
- Centrifuge the urine samples at 14,000 x g for 20 minutes at 4°C to pellet any particulate matter.[\[3\]](#)
- Transfer 200 µL of the supernatant to a clean tube.[\[3\]](#)
- Spike the sample with an appropriate internal standard.
- Adjust the pH of the urine sample to ≥ 8.5 with ammonium hydroxide.[\[3\]](#) Alternatively, for ODS cartridges, dilute the urine sample with an equal volume of 0.5 M triethylamine sulfate to improve recovery of conjugated bile acids.[\[7\]](#)

Solid-Phase Extraction (SPE) Procedure

- Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
- Equilibration: Equilibrate the cartridge with 2 mL of the pre-treatment solution (e.g., water adjusted to the same pH as the sample).
- Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 2 mL of deionized water to remove salts and other polar interferences.
 - A subsequent wash with a weak organic solvent mixture (e.g., 2 mL of 5% methanol in water) can be performed to remove less polar interferences.[2]
- Drying: Dry the cartridge under vacuum or by centrifugation for 5-10 minutes to remove residual water.
- Elution: Elute the retained norcholic acid with 2 mL of methanol into a clean collection tube. [7]
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis (e.g., 0.1% formic acid in water or acetonitrile).[1]

Automated Solid-Phase Extraction (Optional)

For high-throughput analysis, an automated SPE system such as the Biotage® Extrahera™ can be utilized with a 96-well plate format (e.g., Evolute Express ABN 30mg 96-well plate).[2] This approach significantly reduces sample preparation time and improves reproducibility.[2]

Data Presentation

The following tables summarize typical quantitative data for the analysis of bile acids, including norcholic acid, in urine using SPE followed by LC-MS/MS.

Table 1: Method Performance for Bile Acid Analysis in Urine

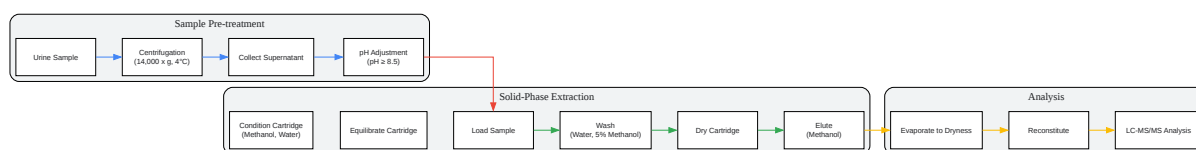
Parameter	Value	Reference
Recovery Accuracy	82 - 119%	[2]
Limit of Detection (LOD)	2 - 5 ng/mL	[5]
Lower Limit of Quantification (LLOQ)	5 ng/mL	[8]
Dynamic Range	5 - 5000 ng/mL	[8]
Intra-day Precision (RSD)	< 12%	[2]
Inter-day Precision (RSD)	< 20%	[2]

Table 2: Example of Bile Acids Analyzed Simultaneously with Norcholic Acid

Bile Acid	Abbreviation
Cholic acid	CA
Chenodeoxycholic acid	CDCA
Deoxycholic acid	DCA
Glycocholic acid	GCA
Taurocholic acid	TCA
Glycoursodeoxycholic acid	GUDCA
Tauroursodeoxycholic acid	TUDCA
Norursodeoxycholic acid	NorUDCA

This table is illustrative and the specific bile acids included in a panel can vary.[\[2\]](#)

Visualization



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Caption: Workflow for the solid-phase extraction of norcholeic acid from urine.

Conclusion

The solid-phase extraction method detailed in this application note provides a reliable and efficient means of isolating norcholeic acid from human urine for subsequent LC-MS/MS analysis. The protocol is adaptable for both manual and automated workflows, offering high recovery and precision suitable for research and clinical applications. The use of appropriate internal standards and careful optimization of each step are crucial for achieving accurate and reproducible quantification.

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